CDK2-Cyclin A2 Enzymatic Inhibition Potency
In the P33-radiolabeled CDK2-cyclin A2 enzymatic assay, the target compound (compound 19 in the publication series) exhibits an IC50 of 5.7 µM, placing it at a moderate potency level within the diaminothiazole series [1]. For comparison, the most potent analogue in the same series, compound 42 (R₁ = 3-nitrophenyl, R₂ = 4-sulfamoylphenylamino), achieves an IC50 of 0.0009 µM, representing a >6,300-fold improvement in target engagement [2]. The initial high-throughput screening hit (compound 1; unsubstituted phenyl at both termini) shows an IC50 of 15 µM, indicating that the 3-fluorophenylamino substitution at the 2-position of the target compound improves potency approximately 2.6-fold over the starting scaffold [1]. Compound 51, which bears a 2-nitrophenyl moiety at the 5-position, achieves an IC50 of 0.0015 µM (3,800-fold more potent than the target compound) and was profiled against 339 kinases, confirming high selectivity for CDK family members [3].
| Evidence Dimension | CDK2-cyclin A2 enzymatic inhibition (IC50, µM) |
|---|---|
| Target Compound Data | IC50 = 5.7 µM |
| Comparator Or Baseline | Compound 42 (most potent series member): IC50 = 0.0009 µM; Compound 1 (HTS hit): IC50 = 15 µM; Compound 51 (advanced lead): IC50 = 0.0015 µM |
| Quantified Difference | 42 is ~6,333× more potent; target is ~2.6× more potent than hit; 51 is ~3,800× more potent than target |
| Conditions | P33-radiolabeled filter-binding assay; CDK2-cyclin A2 complex; 9 inhibitor concentrations; staurosporine as positive control (IC50 < 1 nM) |
Why This Matters
This intermediate potency makes the compound a valuable reference point for SAR calibration—strong enough to produce a well-resolved co-crystal structure, yet weak enough to serve as a baseline for evaluating the potency gain from individual substituent changes.
- [1] Schonbrunn E, Betzi S, Alam R, Martin MP, Becker A, Han H, Francis R, Chakrasali R, Jakkaraj S, Kazi A, Sebti SM, Cubitt CL, Gebhard AW, Hazlehurst LA, Tash JS, Georg GI. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. J Med Chem. 2013 May 6;56(10):3768–3782. doi: 10.1021/jm301234k. View Source
- [2] Schonbrunn E, Betzi S, Alam R, Martin MP, Becker A, Han H, Francis R, Chakrasali R, Jakkaraj S, Kazi A, Sebti SM, Cubitt CL, Gebhard AW, Hazlehurst LA, Tash JS, Georg GI. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. J Med Chem. 2013 May 6;56(10):3768–3782. Table 1d, compound 42. doi: 10.1021/jm301234k. View Source
- [3] Schonbrunn E, Betzi S, Alam R, Martin MP, Becker A, Han H, Francis R, Chakrasali R, Jakkaraj S, Kazi A, Sebti SM, Cubitt CL, Gebhard AW, Hazlehurst LA, Tash JS, Georg GI. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. J Med Chem. 2013 May 6;56(10):3768–3782. Table 2; Figure 6. doi: 10.1021/jm301234k. View Source
